molecular formula C14H25ClN2O3 B4149264 2-[4-[[2-(Dimethylamino)ethylamino]methyl]-2-methoxyphenoxy]ethanol;hydrochloride

2-[4-[[2-(Dimethylamino)ethylamino]methyl]-2-methoxyphenoxy]ethanol;hydrochloride

Cat. No.: B4149264
M. Wt: 304.81 g/mol
InChI Key: RCRRSPQIVPGOBC-UHFFFAOYSA-N
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Description

2-[4-[[2-(Dimethylamino)ethylamino]methyl]-2-methoxyphenoxy]ethanol;hydrochloride is an organic compound with a complex structure that includes a tertiary amine, ether, and hydroxyl functionalities. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[2-(Dimethylamino)ethylamino]methyl]-2-methoxyphenoxy]ethanol;hydrochloride typically involves the reaction of dimethylamine with ethylene oxide to form dimethylaminoethoxyethanol . This intermediate is then further reacted with other reagents to introduce the phenoxy and methoxy groups, followed by hydrochloride salt formation.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The process may include distillation and purification steps to remove impurities and obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

2-[4-[[2-(Dimethylamino)ethylamino]methyl]-2-methoxyphenoxy]ethanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 2-[4-[[2-(Dimethylamino)ethylamino]methyl]-2-methoxyphenoxy]ethanol;hydrochloride involves its interaction with molecular targets and pathways. The compound’s tertiary amine group allows it to act as a weak base, facilitating various chemical reactions. Its ether and hydroxyl functionalities enable it to participate in hydrogen bonding and other interactions, influencing its behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[[2-(Dimethylamino)ethylamino]methyl]-2-methoxyphenoxy]ethanol;hydrochloride is unique due to its combination of functional groups, which provide it with a wide range of reactivity and applications. Its ability to act as a weak base, participate in hydrogen bonding, and undergo various chemical reactions makes it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

2-[4-[[2-(dimethylamino)ethylamino]methyl]-2-methoxyphenoxy]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3.ClH/c1-16(2)7-6-15-11-12-4-5-13(19-9-8-17)14(10-12)18-3;/h4-5,10,15,17H,6-9,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRRSPQIVPGOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC(=C(C=C1)OCCO)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-[[2-(Dimethylamino)ethylamino]methyl]-2-methoxyphenoxy]ethanol;hydrochloride
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2-[4-[[2-(Dimethylamino)ethylamino]methyl]-2-methoxyphenoxy]ethanol;hydrochloride
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